molecular formula C16H14N2O3S3 B249374 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B249374
M. Wt: 378.5 g/mol
InChI Key: WRGWXCWHEMRGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of various enzymes and signaling molecules that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide have been extensively studied. It has been found to exhibit significant anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide. One of the future directions is to study its potential use in combination with other anti-cancer agents to enhance its efficacy. Another future direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound in greater detail.

Synthesis Methods

The synthesis method of 2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-[(4-methylphenyl)sulfonyl]acetohydrazide with 4-(2-thienyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C16H14N2O3S3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N2O3S3/c1-11-4-6-12(7-5-11)24(20,21)10-15(19)18-16-17-13(9-23-16)14-3-2-8-22-14/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

WRGWXCWHEMRGRP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.